5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid
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Overview
Description
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid is a complex organic compound that features a combination of piperidine, fluorenyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a tert-butoxycarbonyl (Boc) protecting group.
Introduction of the Fluorenyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the piperidine derivative through a nucleophilic substitution reaction.
Coupling with Furan Derivative: The Fmoc-protected piperidine derivative is then coupled with a furan derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of various functional groups with biological targets.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The piperidine ring can interact with receptors or enzymes, while the fluorenyl and furan moieties can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1Hpyrrole-2-carboxylic acid
- 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid
Uniqueness
The uniqueness of 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid lies in its specific combination of functional groups, which allows for unique interactions and reactivity. The presence of both the fluorenyl and furan moieties provides distinct electronic and steric properties that differentiate it from similar compounds.
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-20-27(29(35)36)17-22(40-20)18-34(21-13-15-33(16-14-21)30(37)41-32(2,3)4)31(38)39-19-28-25-11-7-5-9-23(25)24-10-6-8-12-26(24)28/h5-12,17,21,28H,13-16,18-19H2,1-4H3,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAYVKVQRVPAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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